3-Chloro-5-chloro-2-methylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
3,5-dichloro-2-methylquinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-9(11)13-8-6(10)3-2-4-7(8)12-5/h2-4H,1H3 |
InChI Key |
OODFZIICYNXWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=C2Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Halogenated and Methylated Quinoxaline Derivatives
Classical Condensation and Cyclization Approaches
The traditional synthesis of the quinoxaline (B1680401) scaffold heavily relies on condensation and cyclization reactions, which have been foundational in heterocyclic chemistry for over a century. These methods are characterized by their reliability and broad applicability to a wide range of precursors.
Ortho-Phenylenediamine and Dicarbonyl Compound Condensations
The most conventional and widely utilized method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.org This approach allows for the direct formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring. For the targeted synthesis of a precursor to 3,5-dichloro-2-methylquinoxaline, a strategic selection of starting materials is imperative. The synthesis would commence with 4-chloro-1,2-phenylenediamine as the diamine component to establish the chloro-substituent on the benzene moiety, which corresponds to the 5-position in the resulting quinoxaline.
The dicarbonyl component required to introduce the methyl group at the 2-position is methylglyoxal (B44143). The condensation reaction between 4-chloro-1,2-phenylenediamine and methylglyoxal would yield 5-chloro-2-methylquinoxaline. This intermediate would then necessitate a subsequent chlorination step to introduce the chloro group at the 3-position. A common method for such a transformation involves the initial conversion of the quinoxaline to an N-oxide, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).
Alternatively, the synthesis of a related precursor, 2,3-dichloroquinoxaline (B139996), can be achieved by condensing an o-phenylenediamine (B120857) with oxalic acid to form a 2,3-dihydroxyquinoxaline (B1670375) intermediate. This intermediate is then subjected to chlorination using a Vilsmeier reagent, generated in situ from thionyl chloride and N,N-dimethylformamide (DMF), to yield the dichloro derivative in high yields. researchgate.net A similar strategy could be envisioned for a 5-chloro substituted analogue.
| Diamine Precursor | Dicarbonyl/Acid Precursor | Initial Product | Subsequent Reaction | Final Product Type |
|---|---|---|---|---|
| 4-chloro-1,2-phenylenediamine | Methylglyoxal | 5-chloro-2-methylquinoxaline | Chlorination (e.g., via N-oxide) | Dichloro-methyl-quinoxaline |
| o-phenylenediamine | Oxalic acid | 2,3-dihydroxyquinoxaline | Chlorination (Vilsmeier reagent) | 2,3-dichloroquinoxaline |
Oxidative Cyclization Reactions
Oxidative cyclization offers another robust classical pathway to quinoxaline derivatives. This method typically involves the reaction of an ortho-phenylenediamine with an α-haloketone. nih.gov This reaction proceeds through an initial nucleophilic substitution, followed by cyclization and subsequent oxidation to the aromatic quinoxaline system. Pyridine is often employed as a catalyst in these reactions, facilitating the condensation-oxidation process at room temperature. acgpubs.org
For the synthesis of a precursor to the target molecule, 4-chloro-1,2-phenylenediamine would be reacted with an appropriate α-haloketone. For instance, reaction with chloroacetone (B47974) could lead to the formation of 5-chloro-2-methylquinoxaline. The reaction is generally clean and can be carried out under mild conditions. Similar to the dicarbonyl condensation route, this method produces an intermediate that requires a further chlorination step to achieve the desired 3,5-dichloro substitution pattern.
Contemporary Green Chemistry Protocols for Quinoxaline Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines, aiming to reduce the environmental impact of chemical processes. These modern protocols focus on the use of environmentally benign catalysts and solvents, as well as energy-efficient reaction conditions.
Catalysis in Environmentally Benign Media
A significant advancement in green quinoxaline synthesis is the development of novel catalytic systems that are both efficient and recyclable. The use of water as a solvent is highly desirable, and some methodologies have demonstrated the successful condensation of 1,2-diamines and 1,2-dicarbonyl compounds in aqueous media without the need for any catalyst. semanticscholar.org
For catalyzed reactions, solid acid catalysts have shown great promise. Sulfated polyborate, an inexpensive and eco-friendly catalyst, has been effectively used for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyls under solvent-free conditions, offering high yields and short reaction times. ias.ac.in Another example is the use of recyclable alumina-supported heteropolyoxometalates, which can catalyze the reaction at room temperature. nih.gov These catalysts possess both Lewis and Brønsted acidity, contributing to their high catalytic activity. ias.ac.in
| Catalyst | Reaction Conditions | Key Advantages |
|---|---|---|
| None | Water, Room Temperature | Catalyst-free, environmentally benign solvent |
| Sulfated Polyborate | Solvent-free | Recyclable, high yields, short reaction times |
| Alumina-Supported Heteropolyoxometalates | Toluene, Room Temperature | High activity, recyclable catalyst |
Microwave-Assisted and Ultrasound-Irradiated Syntheses
The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including quinoxalines. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while providing excellent yields. e-journals.in The synthesis of quinoxaline derivatives through the condensation of diamines and dicarbonyls can be efficiently carried out under microwave heating in solvent-free media. e-journals.in This approach is not only rapid but also aligns with the principles of green chemistry by minimizing solvent waste. Microwave-assisted methods have also been developed for the synthesis of dichloroquinolines and for nucleophilic substitution reactions on 2,3-dichloroquinoxaline, demonstrating the versatility of this technology. asianpubs.orgdoaj.org
Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the preparation of heterocyclic compounds. nih.gov Sonochemical methods can significantly shorten reaction times and improve yields. nih.gov For example, the synthesis of quinoline (B57606) derivatives has been successfully achieved in just 15 minutes with satisfactory yields under ultrasonic irradiation. nih.gov The application of ultrasound provides an attractive alternative to conventional heating methods, often leading to cleaner reactions and simpler work-up procedures.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the need for potentially toxic and volatile organic solvents. The synthesis of quinoxalines has been successfully demonstrated under solvent-free conditions, often facilitated by the use of a recyclable catalyst like sulfated polyborate or by microwave irradiation. ias.ac.ine-journals.in These methods are characterized by their operational simplicity, reduced environmental impact, and often lead to high yields of the desired products. The reaction of o-phenylenediamines with 1,2-diketones can be carried out by simply grinding the reactants with the solid catalyst, followed by gentle heating. ias.ac.in This approach is not only environmentally friendly but also economically advantageous due to the reduction in solvent usage and purification costs.
Targeted Functionalization Strategies for Halogenated and Methylated Quinoxalines
The functionalization of the quinoxaline scaffold, particularly with halogen and methyl groups, is a cornerstone of synthetic efforts aimed at developing new therapeutic agents and functional materials. dntb.gov.uamdpi.com These substituents significantly influence the molecule's electronic properties, steric profile, and potential for further chemical modification. This section explores targeted strategies for introducing halogens and alkyl groups, functionalizing C-H bonds, and utilizing halogenated quinoxalines in substitution reactions.
Introduction of Halogen Substituents
The introduction of halogen atoms onto the quinoxaline ring is a fundamental strategy for creating versatile intermediates. mdpi.com Halogenated quinoxalines, especially chloro-derivatives, serve as key precursors for a wide array of derivatives through subsequent nucleophilic substitution or cross-coupling reactions. researchgate.netnih.gov
A prevalent method for synthesizing dihalogenated quinoxalines involves the chlorination of quinoxaline-2,3(1H,4H)-diones (also known as 2,3-dihydroxyquinoxalines). The reaction of the dione (B5365651) precursor with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl groups with chlorine atoms. For instance, 2,3-dichloroquinoxaline can be synthesized in high yield (98%) by refluxing 2,3-dihydroxyquinoxaline with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com Similarly, refluxing quinoxaline-2,3(1H,4H)-dione with POCl₃ also yields 2,3-dichloroquinoxaline efficiently. chemicalbook.com These di-chloro derivatives are crucial starting materials for further functionalization. researchgate.net
Direct halogenation of the quinoxaline core is also a viable strategy, though regioselectivity can be a challenge depending on the existing substituents and reaction conditions. The presence of activating or deactivating groups on the benzene portion of the quinoxaline ring directs the position of electrophilic halogenation.
| Starting Material | Reagent(s) | Product | Yield |
| 2,3-Dihydroxyquinoxaline | Thionyl chloride, DMF | 2,3-Dichloroquinoxaline | 98% chemicalbook.com |
| Quinoxaline-2,3(1H,4H)-dione | Phosphorus oxychloride | 2,3-Dichloroquinoxaline | 92% chemicalbook.com |
Regioselective Methylation and Alkylation Pathways
The precise placement of methyl or other alkyl groups on the quinoxaline ring system is critical for tuning the biological activity and physicochemical properties of the resulting compounds. rsc.org Regioselective alkylation can be achieved through various synthetic routes, often starting from pre-functionalized quinoxaline precursors.
One common approach involves the use of halogenated quinoxalines as electrophiles in substitution reactions with organometallic reagents or other nucleophilic alkyl sources. However, direct C-H alkylation methods have gained prominence as more atom-economical alternatives. rsc.org For instance, a base-mediated method has been developed for the selective C3-alkylation of quinoxalin-2(1H)-one scaffolds using unactivated nitroalkanes as the alkyl source. rsc.org This denitrative alkylation tolerates a wide range of functional groups and provides a direct route to 3-alkyl-quinoxalin-2(1H)-ones.
The synthesis of specifically substituted compounds like 2-chloro-3-methylquinoxaline (B189447) provides a building block where one position is set for nucleophilic attack (the C2-chloro group) while the other (the C3-methyl group) serves to modulate the electronic and steric environment. nih.govaun.edu.eg Such compounds are typically prepared through cyclocondensation reactions of appropriately substituted o-phenylenediamines and α-dicarbonyl compounds.
| Substrate | Alkylating Agent | Conditions | Product |
| Quinoxalin-2(1H)-one | Nitroalkanes | Base-mediated | C3-alkylated quinoxalin-2(1H)-one rsc.org |
| 2-Chloroquinoxaline | Alkyl nucleophiles | N/A | 2-Alkyl-quinoxaline derivatives |
C-H Functionalization Approaches on the Quinoxaline Ring System
Direct C-H functionalization has emerged as a powerful and efficient strategy for modifying the quinoxaline core, avoiding the need for pre-functionalized starting materials and reducing synthetic steps. nih.govfrontiersin.org This approach is particularly effective for introducing substituents at the C3 position of quinoxalin-2(1H)-one derivatives, which is the most cost-effective way to synthesize a wide range of these valuable compounds. mdpi.com
Various methodologies have been developed, including metal-free, photocatalytic, and transition-metal-catalyzed reactions.
Metal-Free Reactions : A metal-free C-H vinylation of quinoxalin-2(1H)-one has been reported using alkenes in the presence of an oxidant like ammonium (B1175870) persulfate. This reaction proceeds via a radical mechanism to form new carbon-carbon bonds, yielding 3-vinylated quinoxalin-2(1H)-ones. frontiersin.org
Photocatalysis : Visible-light-induced methods offer mild and green alternatives for C-H functionalization. Using photocatalysts such as eosin (B541160) Y and potassium iodide (KI), the C3-arylation of quinoxalin-2(1H)-one can be achieved with high selectivity. rsc.org This process involves the light-induced generation of an aryl radical from a phenylhydrazine (B124118) precursor, which then reacts with the electron-deficient quinoxalin-2(1H)-one. rsc.org
These C-H functionalization reactions allow for the direct introduction of diverse functional groups, including alkyl, vinyl, and aryl moieties, onto the quinoxaline ring system. nih.govresearchgate.net
| Quinoxaline Derivative | Reagent(s) | Catalyst/Conditions | Functionalization Type |
| Quinoxalin-2(1H)-one | Alkenes, (NH₄)₂S₂O₈ | Metal-free, 80°C | C3-Vinylation frontiersin.org |
| Quinoxalin-2(1H)-one | Phenylhydrazine HCl | Eosin Y, KI, Visible light | C3-Arylation rsc.org |
| Quinoxalin-2(1H)-ones | Alkylborates | Photoredox catalysis, Visible light | C3-Alkylation researchgate.net |
Nucleophilic Substitution Reactions on Halogenated Quinoxalines
Halogenated quinoxalines are excellent electrophiles for aromatic nucleophilic substitution (SₙAr) reactions. The electron-withdrawing nature of the pyrazine ring activates the halogen-bearing carbon atoms toward attack by nucleophiles. researchgate.net This makes SₙAr a highly reliable and versatile method for introducing a wide range of substituents.
Dihalogenated substrates like 2,3-dichloroquinoxaline are particularly useful, allowing for sequential or double substitution. researchgate.net A variety of nucleophiles can be employed, including:
Amines : 2-Chloro-3-methylquinoxaline readily reacts with aromatic amines in the presence of a base to form 2-arylamino-3-methylquinoxalines. nih.govaun.edu.eg Similarly, 2,6-dichloroquinoxaline (B50164) can be functionalized by reaction with amines, alcohols, or thiols. rasayanjournal.co.in
Alkoxides and Phenoxides : The chlorine atoms can be displaced by oxygen-based nucleophiles to form ethers. For example, 2-phenoxyquinoxaline (B2893713) 1,4-di-N-oxide derivatives have been synthesized via substitution reactions. nih.gov
Carbon Nucleophiles : Strong alkyl nucleophiles such as n-butyllithium (n-BuLi) and methylmagnesium chloride (MeMgCl) can displace halogens, although the reactivity depends on the electronic and steric properties of other substituents on the quinoxaline ring. nih.gov
The reactivity of the halogen is a key factor; for instance, fluorine atoms on the quinoxaline ring show a high tendency to be replaced by nucleophiles like methoxide. nih.gov This high reactivity makes halogenated quinoxalines pivotal intermediates in the synthesis of complex, functionally diverse quinoxaline derivatives. rsc.orgnih.gov
| Halogenated Substrate | Nucleophile | Product |
| 2-Chloro-3-methylquinoxaline | Aromatic amines | 2-Arylamino-3-methylquinoxalines aun.edu.eg |
| 2,6-Dichloroquinoxaline | 2,3-Dimethylaniline | 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine rasayanjournal.co.in |
| Fluoro-quinoxaline derivative | Methanol/Ammonia | Methoxy-quinoxaline derivative nih.gov |
| 2-Phenylquinoxaline | n-Butyllithium | 2-Butyl-3-phenylquinoxaline nih.gov |
Spectroscopic and Analytical Characterization Techniques for Quinoxaline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of quinoxaline (B1680401) derivatives. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei (primarily ¹H and ¹³C), researchers can elucidate the precise arrangement of atoms and substituents on the quinoxaline core.
1D NMR (¹H, ¹³C) Analysis
One-dimensional (1D) NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
For 3-Chloro-5-chloro-2-methylquinoxaline , the ¹H NMR spectrum is expected to show distinct signals for the methyl group and the three protons on the benzene (B151609) portion of the ring system. The methyl protons (at position 2) would likely appear as a singlet in the upfield region, typically around δ 2.7-2.8 ppm, as seen in similar compounds like 2-methylquinoxaline (B147225). chemicalbook.com The three aromatic protons at positions 6, 7, and 8 would exhibit signals in the downfield region (δ 7.5-8.5 ppm), with their exact chemical shifts and splitting patterns dictated by the electronic effects of the chlorine atom at position 5 and the pyrazine (B50134) ring nitrogens. The proton at C8 would likely be the most downfield due to its peri-relationship with a nitrogen atom. The coupling between these adjacent protons would result in a complex multiplet or a combination of doublets and triplets.
The ¹³C NMR spectrum provides information on each unique carbon atom. For this compound, nine distinct signals are expected. The methyl carbon would appear at high field (δ 20-25 ppm). The carbons bearing chlorine atoms (C3 and C5) would be significantly influenced by the electronegativity of the halogen. Carbons in the pyrazine ring (C2 and C3) generally resonate at lower field than those in the benzene ring due to the influence of the nitrogen atoms. researchgate.net In a study of 6-substituted quinoxaline derivatives, the carbon chemical shifts were shown to be sensitive to the electronic nature of the substituents. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Analogous Structures
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2-CH₃ | ~2.8 (s) | ~20-25 |
| H-6 | ~7.7-7.9 (d or dd) | ~128-130 |
| H-7 | ~7.6-7.8 (t or dd) | ~129-131 |
| H-8 | ~8.0-8.2 (d or dd) | ~130-132 |
| C-2 | - | ~150-155 |
| C-3 | - | ~145-150 |
| C-4a | - | ~140-142 |
| C-5 | - | ~133-136 |
| C-6 | - | ~128-130 |
| C-7 | - | ~129-131 |
| C-8 | - | ~130-132 |
| C-8a | - | ~138-140 |
Note: Predicted values are estimates. s=singlet, d=doublet, dd=doublet of doublets, t=triplet.
2D NMR (COSY, HMBC, HMQC) for Connectivity and Regioselectivity
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy) would reveal the connectivity between adjacent protons. For this compound, COSY would show correlations between H-6, H-7, and H-8, confirming their positions on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link the signals of H-6, H-7, and H-8 to their respective carbon atoms (C-6, C-7, and C-8) and the methyl protons to the methyl carbon.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₅Cl₂N₂), the high-resolution mass spectrum would provide an exact mass measurement, confirming its elemental composition.
A key feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms exhibit a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.
The fragmentation of quinoxalines under electron ionization (EI) typically involves characteristic losses. lookchem.com For this compound, the fragmentation pathways are expected to include:
Loss of a chlorine atom: A prominent peak corresponding to [M-Cl]⁺ would be expected.
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds, leading to a fragment ion [M-HCN]⁺.
Loss of a methyl radical: Cleavage of the methyl group would produce an [M-CH₃]⁺ ion.
Sequential losses: Further fragmentation could involve the sequential loss of these groups, for example, the loss of a chlorine atom followed by the loss of HCN. Studies on substituted quinoxalines have shown that the fragmentation pattern is significantly influenced by the nature and position of the substituents. lookchem.com For halogenated compounds, the primary fragmentation is often the loss of the halogen radical. miamioh.edu
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 210/212/214 | [C₉H₅³⁵Cl₂N₂]⁺ / [C₉H₅³⁵Cl³⁷ClN₂]⁺ / [C₉H₅³⁷Cl₂N₂]⁺ | Molecular ion cluster (M⁺), ratio ~9:6:1 |
| 195/197 | [M - CH₃]⁺ | Loss of the methyl group |
| 175/177 | [M - Cl]⁺ | Loss of a chlorine atom |
| 140 | [M - Cl - Cl]⁺ or [M - 2Cl]⁺ | Loss of both chlorine atoms |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:
C-H vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹ (e.g., 2900-2980 cm⁻¹). scialert.net
C=N and C=C vibrations: The stretching vibrations of the C=N and C=C bonds within the quinoxaline aromatic system would result in a series of sharp bands in the 1400-1620 cm⁻¹ region. scialert.netmdpi.com
C-Cl vibrations: The C-Cl stretching vibrations for aryl chlorides typically appear as strong bands in the 1000-1100 cm⁻¹ region, though their position can be variable.
C-H bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
The Raman spectrum would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum. The C=N and C=C stretching vibrations are also typically Raman active. nih.gov Computational studies combined with experimental data on other quinoxaline derivatives have been used to make detailed vibrational assignments. nih.gov
Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3030 | 3100 - 3030 |
| Aliphatic C-H stretch | 2980 - 2900 | 2980 - 2900 |
| C=N / C=C stretch | 1620 - 1400 | 1620 - 1400 |
| CH₃ bend | ~1450, ~1380 | ~1450, ~1380 |
| C-Cl stretch | 1100 - 1000 | 1100 - 1000 |
Electronic Absorption Spectroscopy (UV-Vis) for Optical Properties and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. The absorption bands in the UV-Vis spectrum of quinoxaline derivatives arise from electronic transitions, primarily π→π* and n→π* transitions. pharmatutor.orglibretexts.org
The quinoxaline core is a chromophore that typically displays strong absorption bands in the UV region. The spectrum of unsubstituted quinoxaline shows bands corresponding to π→π* transitions. For This compound , the UV-Vis spectrum is expected to show intense absorption bands likely below 350 nm. The presence of chloro and methyl substituents on the quinoxaline ring can cause shifts in the absorption maxima (λₘₐₓ). researchgate.net
π→π transitions:* These are high-energy, high-intensity transitions associated with the conjugated π-system of the quinoxaline rings.
n→π transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. These bands are often observed as a shoulder on the longer-wavelength side of the π→π* bands. mdpi.com
The introduction of chlorine atoms, which have lone pairs and can exert both inductive (-I) and resonance (+M) effects, can lead to a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent compound. The solvent can also influence the position of λₘₐₓ, with polar solvents often causing shifts in the n→π* transition bands. Studies on various substituted quinoxalines have demonstrated how modifying the electronic nature of the substituents allows for fine-tuning of the optical properties. researchgate.netnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Photoinduced Processes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or triplet states. The ground state of this compound is a diamagnetic molecule with no unpaired electrons, and it is therefore EPR-silent.
However, EPR spectroscopy is a valuable tool for studying radical intermediates that can be generated from quinoxaline derivatives through electrochemical or photochemical processes. mdpi.com Upon irradiation with UV light, for example, some quinoxaline derivatives can become photoexcited and participate in electron transfer reactions, generating radical anions or radical cations. nih.gov
EPR spin trapping techniques have been used to monitor the generation of reactive oxygen species (ROS), such as the superoxide (B77818) radical anion (O₂⁻), initiated by the photoexcitation of quinoxaline derivatives. mdpi.comresearchgate.net If this compound were subjected to one-electron reduction (e.g., electrochemically), it would form a radical anion. The resulting EPR spectrum would be characterized by a g-value close to that of a free electron and a complex hyperfine structure due to the coupling of the unpaired electron with the magnetic nuclei in the molecule, primarily the two ¹⁴N nuclei (I=1) and the ¹H nuclei. Analysis of this hyperfine coupling pattern would provide information about the distribution of the unpaired electron's spin density across the molecule.
Computational and Theoretical Investigations of Quinoxaline Derivatives
Density Functional Theory (DFT) in Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. ias.ac.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. nih.gov Methods like B3LYP, often paired with basis sets such as 6-311G(d,p), are commonly employed to optimize molecular geometries and calculate electronic and thermodynamic properties for quinoxaline (B1680401) derivatives. sciensage.infossrn.com These calculations are fundamental for understanding the behavior of molecules in various chemical environments. ssrn.com
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior and reactivity. researchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.netresearchgate.net For quinoxaline derivatives, the distribution of these orbitals reveals sites susceptible to electrophilic or nucleophilic attack. dergipark.org.tr In many substituted quinoxalines, the HOMO and LUMO orbitals are delocalized across the entire molecular structure, which is characteristic of aromatic systems. dergipark.org.tr The energies of these orbitals are key to deriving other important chemical descriptors. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting a molecule's stability, reactivity, and optoelectronic properties. ssrn.comresearchgate.net A smaller gap suggests higher reactivity and better charge transfer capabilities, which are desirable for applications in optoelectronics. ssrn.com For instance, the calculated HOMO-LUMO gap for some quinoxaline derivatives falls in the range of 4.29 to 4.72 eV. ssrn.com DFT calculations, particularly time-dependent DFT (TD-DFT), are used to predict excitation energies and UV-Vis absorption spectra, providing insights into how molecules like 3-Chloro-5-chloro-2-methylquinoxaline might behave in electronic devices. sciensage.inforesearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) | Method |
|---|---|---|---|---|
| Quinoxaline Derivative 3a | - | - | 4.65 | B3LYP/6-311G(d,p) ssrn.com |
| Quinoxaline Derivative 3b | - | - | 4.37 | B3LYP/6-311G(d,p) ssrn.com |
| Quinoxaline Derivative 7a | - | - | 4.72 | B3LYP/6-311G(d,p) ssrn.com |
| Quinoxaline Derivative 7b | - | - | 4.29 | B3LYP/6-311G(d,p) ssrn.com |
| 1-nonyl-3-phenylquinoxalin-2-one | - | - | 3.8904 | B3LYP/6-311G(d,p) nih.gov |
From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to predict the global reactivity of a molecule. sciensage.inforesearchgate.net These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). researchgate.netresearchgate.net These descriptors help quantify a molecule's reactivity and are used to understand its behavior in chemical reactions. sciensage.info For example, chemical hardness (η) indicates resistance to change in electron distribution, with a larger HOMO-LUMO gap correlating to greater hardness and stability. ssrn.com These parameters are vital in fields like corrosion inhibition, where they help explain the interaction between inhibitor molecules and metal surfaces. researchgate.net
| Parameter | Formula |
|---|---|
| Ionization Potential (I) | I ≈ -EHOMOsciensage.info |
| Electron Affinity (A) | A ≈ -ELUMOsciensage.info |
| Electronegativity (χ) | χ = (I + A) / 2 researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 researchgate.net |
| Global Softness (σ) | σ = 1 / η researchgate.net |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For halogenated compounds like this compound, MD simulations can reveal how the molecule interacts with its environment, such as a protein binding site or a solvent. mdpi.comnih.gov These simulations provide detailed information on the stability of molecular complexes, conformational changes, and the nature of intermolecular interactions. mdpi.comnih.gov For instance, MD simulations on quinoxaline derivatives bound to biological targets have been used to validate docking results and assess the stability of the ligand-protein complex over periods up to 100 nanoseconds. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Quinoxaline Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug design to predict the activity of new compounds and to guide the synthesis of more potent analogues. nih.gov
In QSAR studies of quinoxaline scaffolds, electronic descriptors derived from quantum chemical calculations are often used to build predictive models. nih.gov Properties such as HOMO energy, LUMO energy, and dipole moment can be correlated with biological activities like antimicrobial or anticancer effects. nih.govbepls.com For example, a QSAR model for quinoxaline derivatives active against Leishmania amazonensis found a strong correlation between the antiprotozoal activity (pIC50) and the HOMO energy, along with the polar surface area (PSA). nih.gov Such models help to formulate hypotheses about the structural features required for a specific biological effect, thereby guiding the rational design of new, more effective molecules. nih.govbepls.com
Pharmacophore Modeling for Design Principles
Pharmacophore modeling serves as a crucial computational tool in the rational design of novel quinoxaline derivatives with specific biological activities. This approach focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target, thereby eliciting a desired response. By understanding these key interactions, medicinal chemists can design new molecules with enhanced potency and selectivity.
Studies on quinoxaline derivatives as inhibitors of various enzymes have successfully employed pharmacophore modeling to elucidate design principles. For instance, in the development of Aldose Reductase 2 (ALR2) inhibitors for managing diabetic complications, a five-point pharmacophore hypothesis has been proposed. tandfonline.comnih.gov This model, designated as AADRR, consists of two hydrogen bond acceptor (A) features, one hydrogen bond donor (D) feature, and two aromatic ring (R) features. tandfonline.comnih.gov The model suggests that the quinoxaline scaffold itself can serve as one of the aromatic features, while substituents at various positions can be modified to fulfill the other pharmacophoric requirements, guiding the design of more potent ALR2 inhibitors. tandfonline.com
Similarly, for the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a critical target in cancer therapy, pharmacophore models have identified key features for quinoxaline-based compounds. nih.govnih.gov These models typically highlight the importance of:
A flat heteroaromatic ring system, such as the quinoxaline core, which can occupy the hinge region of the ATP binding site. nih.govnih.gov
A hydrophobic spacer moiety that connects the core to other features. nih.gov
A hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) moiety, often an amide group, capable of interacting with key amino acid residues like Glu883 and Asp1044 in the DFG motif of the enzyme. nih.govresearchgate.net
A terminal hydrophobic group that can fit into an allosteric hydrophobic pocket. nih.gov
These pharmacophore-derived principles provide a clear roadmap for synthesizing new quinoxaline derivatives. By strategically placing functional groups that match these pharmacophoric features, researchers can rationally design molecules with a higher probability of being biologically active. This computational-led design strategy accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov
| Target | Pharmacophoric Features | Design Implications for Quinoxaline Derivatives |
| Aldose Reductase 2 (ALR2) | Two Hydrogen Bond Acceptors (A), One Hydrogen Bond Donor (D), Two Aromatic Rings (R) (AADRR model) tandfonline.comnih.gov | The quinoxaline ring serves as an aromatic core. Substituents should be added to provide the necessary hydrogen bonding features. |
| VEGFR-2 | Heteroaromatic ring, Hydrophobic spacer, Hydrogen Bond Donor (HBD), Hydrogen Bond Acceptor (HBA) nih.govnih.gov | The quinoxaline scaffold acts as the heteroaromatic ring. A linker to a terminal hydrophobic group is beneficial. Amide or similar functional groups should be incorporated to provide HBD/HBA interactions. researchgate.net |
| Histone Deacetylase (HDAC) | Heterocyclic aromatic cap, Linker, Zinc-binding group nih.gov | The quinoxaline moiety can function as the aromatic cap group that interacts with the tubular pocket of the enzyme. nih.gov |
Investigation of Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE) Effects
The photophysical properties of quinoxaline derivatives are of significant interest, particularly their capacity for Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE). These phenomena are critical for the development of advanced materials used in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. scholaris.caworktribe.comrsc.org
Intramolecular Charge Transfer (ICT)
ICT is a process that occurs in molecules possessing both an electron-donating (donor) and an electron-withdrawing (acceptor) group, connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polarized excited state. The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline core makes it an excellent electron acceptor. When combined with electron-donating substituents, such as triphenylamine (B166846) or pyrene (B120774) units, the resulting quinoxaline derivatives can exhibit strong ICT characteristics. worktribe.comrsc.orgworktribe.com
The extent of ICT can be influenced by the molecular structure and the surrounding environment. For example, the introduction of an electron-rich biphenyl (B1667301) group into the quinoxaline skeleton can lead to a redshift in the absorption spectrum, indicative of an ICT process. scholaris.ca The emission spectra of such compounds are often sensitive to solvent polarity, with larger Stokes shifts observed in more polar solvents due to the stabilization of the polar ICT excited state. researchgate.net In some cases, a twisted intramolecular charge transfer (TICT) state can be formed, where the donor and acceptor moieties twist in the excited state, which can significantly affect the fluorescence properties. rsc.org
Aggregation-Induced Emission (AIE)
Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state. researchgate.net In contrast, AIE-active molecules, or "AIEgens," are non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation. scholaris.caresearchgate.net This phenomenon is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay (fluorescence). nih.gov
Quinoxaline derivatives have emerged as a promising class of AIEgens. scholaris.caworktribe.com By introducing bulky substituents, such as phenyl or pyrene groups, onto the quinoxaline core, the resulting steric hindrance can induce a twisted molecular conformation. worktribe.comresearchgate.net This twisting prevents close π-π stacking in the solid state, which is a common cause of ACQ, while the restriction of intramolecular rotation in the aggregate state activates the AIE phenomenon. worktribe.com For instance, certain pyrrolo[1,2-a]quinoxalines have demonstrated significant fluorescence enhancement in aggregated states compared to their solution states. nih.gov The AIE properties of quinoxaline derivatives make them highly suitable for applications in solid-state lighting and biological imaging. scholaris.canih.gov
The interplay between ICT and AIE is a key area of investigation. The push-pull electronic structure that facilitates ICT can also be a foundation for designing AIE-active molecules. The specific substitution pattern and molecular geometry ultimately determine the dominant photophysical processes.
| Compound Type | Photophysical Property | Emission Wavelength (λem) | Quantum Yield (Φf) | Key Structural Features |
| Biphenyl-substituted Quinoxaline scholaris.ca | AIE | ≤ 425 nm (in solution and solid) | Not specified | Biphenyl groups on the quinoxaline core. |
| Pyrene-substituted Quinoxaline worktribe.comworktribe.com | ICT and AIE | 428 nm (in OLED device) | Not specified | Pyrene units acting as electron donors. |
| Pyrrolo[1,2-a]quinoxaline (QTP) nih.gov | AIE | Not specified | Highest among derivatives studied (in solid state) | Phenyl and thiophenyl substituents promoting AIE. |
| Quinoxaline-based luminogen (QUPY) rsc.org | TICT and AIE | ~516 nm | Not specified | Twisted molecular structure. |
Research Applications of Quinoxaline Derivatives in Materials Science
Organic Semiconductors and Electron-Transporting Materials
Quinoxaline-based compounds are recognized as promising materials for organic semiconductors, particularly as electron-transporting materials (ETMs) and n-type semiconductors in organic field-effect transistors (OFETs). bohrium.combeilstein-journals.orgnih.gov Their high electron affinity, stemming from the two nitrogen atoms in the pyrazine (B50134) ring, facilitates efficient electron injection and transport. case.eduijert.org
Electron mobility is a critical parameter that defines how quickly an electron can move through a material under an electric field, directly impacting device performance. wikipedia.org For quinoxaline (B1680401) derivatives, several design principles are employed to enhance this property:
Donor-Acceptor (D-A) Architecture: Creating polymers with alternating electron-donating and electron-accepting units is a key strategy. The quinoxaline unit serves as the acceptor, and when combined with a suitable donor, it can create a strong intramolecular charge transfer (ICT) effect, which is beneficial for charge transport. nih.govfrontiersin.org
Molecular Planarity and Packing: A planar molecular structure promotes strong intermolecular π-π stacking, which creates efficient pathways for charge transport between molecules. Introducing fluorine atoms can induce noncovalent interactions (e.g., S···F or H···F) that improve backbone coplanarity and lead to favorable face-on orientation in thin films. nih.govnih.gov
Energy Level Tuning: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely controlled by introducing various functional groups. nih.govfrontiersin.org Fine-tuning these levels is crucial for matching the work function of electrodes, which facilitates charge injection and reduces energy barriers. ruben-group.de
Both polymeric and small-molecule quinoxaline derivatives have been successfully utilized in organic electronics. Polymers offer advantages like good film-forming properties and high intramolecular charge mobility. frontiersin.org For instance, a donor-acceptor polymer incorporating a quinoxaline acceptor unit achieved a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. nih.govfrontiersin.org
Small molecules, on the other hand, offer benefits of high purity and well-defined structures. Derivatives designed with specific functional groups have shown potential as efficient n-type semiconductors. nih.gov Foundational molecules like 3,5-dichloro-2-methylquinoxaline are crucial starting points for creating these advanced materials. The chlorine atoms provide reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling), enabling the synthesis of complex π-conjugated systems used in these devices. nih.gov
Table 1: Performance of a Quinoxaline-Based Polymer (PQ1) in an Organic Field-Effect Transistor (OFET)
| Parameter | Value | Significance |
|---|---|---|
| Semiconductor Type | p-type | Indicates that holes are the primary charge carriers. |
| Hole Mobility (µ) | 0.12 cm² V⁻¹ s⁻¹ | A high value indicating efficient charge transport. nih.govfrontiersin.org |
| HOMO Energy Level | -5.48 eV | Suggests good stability in air. frontiersin.org |
| Electrochemical Band Gap | Narrow | Facilitates charge injection and transport. frontiersin.org |
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
The electron-deficient nature of the quinoxaline core makes its derivatives highly suitable for use in Organic Light-Emitting Diodes (OLEDs), both as emitters and as host or electron-transporting materials. nih.govijert.orgbohrium.com Their rigid structure contributes to high photoluminescence quantum yields, a key factor for efficient light emission.
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially reaching 100% internal quantum efficiency. Quinoxaline derivatives are excellent candidates for TADF emitters. rsc.org By combining a quinoxaline acceptor with various donor units, it is possible to design molecules with a very small energy gap between the singlet and triplet excited states (ΔEST). researchgate.net This small gap facilitates reverse intersystem crossing (rISC) from the triplet state back to the singlet state, enabling delayed fluorescence. Novel functionalization approaches have led to the development of efficient orange-red TADF emitters with high external quantum efficiencies, reaching up to 18.4% in fabricated OLEDs. researchgate.netrsc.org
The performance of multilayer OLEDs is heavily dependent on the properties of the interfaces between different organic layers. The ability to tune the dipole moments of quinoxaline-based materials is advantageous for optimizing these interfaces. By strategically placing electron-donating and electron-withdrawing groups on the quinoxaline scaffold, the molecular dipole moment can be controlled. This influences the energy level alignment at interfaces, improving charge injection and transport balance within the device, which ultimately enhances efficiency and stability. rsc.org
Organic Photovoltaic Devices (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy conversion, quinoxaline derivatives have proven to be versatile components in both Organic Photovoltaic (OPV) devices and Dye-Sensitized Solar Cells (DSSCs). bohrium.combeilstein-journals.org
In OPVs, quinoxaline-based materials are used as electron acceptors (non-fullerene acceptors) and as components in donor-acceptor copolymers. beilstein-journals.orgnih.gov Side-chain engineering on quinoxaline-based polymers has been shown to be an effective strategy for tuning energy levels and molecular packing, leading to significant improvements in power conversion efficiency (PCE). nih.gov Binary OPVs based on a quinoxaline copolymer donor have achieved PCEs as high as 17.62%. nih.gov Another study on quinoxaline-based wide-band-gap polymers reported a remarkable open-circuit voltage of 1.00 V, contributing to a PCE of 9.7%. nih.gov
In DSSCs, quinoxaline derivatives serve as essential building blocks in sensitizer (B1316253) dyes and as auxiliary acceptors or π-bridges. beilstein-journals.orgmdpi.comresearchgate.net The quinoxaline unit's strong electron-accepting ability facilitates efficient electron injection from the photo-excited dye into the semiconductor's conduction band (e.g., TiO₂). case.edumdpi.com Its extended π-conjugation system also helps enhance light absorption across a broader spectrum. beilstein-journals.org Organic sensitizers incorporating a quinoxaline unit have achieved power conversion efficiencies of up to 5.56%. case.edu
Table 2: Photovoltaic Performance of Quinoxaline-Based Devices
| Device Type | Quinoxaline Role | Key Performance Metric | Reference |
|---|---|---|---|
| Organic Solar Cell (OSC) | D-A Copolymer Donor (PBQ6) | PCE: 17.62% | nih.gov |
| Organic Solar Cell (OSC) | Wide Band Gap Polymer Donor (P3) | PCE: 9.7%, Voc: 1.00 V | nih.gov |
| Dye-Sensitized Solar Cell (DSSC) | Organic Sensitizer (RC-22) | PCE: 5.56% | case.edu |
Quinoxaline Derivatives as Non-Fullerene Acceptors and Sensitizers
In the realm of organic photovoltaics, quinoxaline derivatives have shown immense potential as both non-fullerene acceptors (NFAs) and sensitizers in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). researchgate.net The electron-deficient nature of the quinoxaline core makes it an excellent building block for creating materials with tailored electronic and optical properties. researchgate.net
As non-fullerene acceptors , quinoxaline-based molecules offer several advantages over traditional fullerene acceptors, including tunable energy levels, strong light absorption in the visible and near-infrared regions, and enhanced stability. researchgate.netnih.gov Researchers have designed and synthesized various quinoxaline-containing NFAs, demonstrating their potential to achieve high power conversion efficiencies (PCEs) in OSCs. researchgate.netrsc.org For instance, two unfused NFAs, UF-Qx-2F and UF-Qx-2Cl, were developed using an electron-deficient quinoxaline central unit. The device based on a blend of the polymer donor J52 and UF-Qx-Cl achieved a PCE of 10.81%, highlighting the promise of this design strategy. researchgate.net Another study focused on fine-tuning the central core size of quinoxaline-based NFAs, where a smaller core in the NFA Qx-BO-3 led to improved molecular planarity and crystallinity, resulting in an outstanding PCE of 17.03% when blended with the polymer donor PM6. rsc.org
Table 1: Performance of Selected Quinoxaline-Based Non-Fullerene Acceptors in Organic Solar Cells
| Donor Polymer | Quinoxaline-Based Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) (mA/cm2) | Fill Factor (FF) |
| P2F-EHp | QIP-4Cl | 13.3% | 0.94 V | - | - |
| J52 | UF-Qx-Cl | 10.81% | - | - | - |
| PM6 | Qx-BO-1 | 10.57% | - | - | - |
| PM6 | Qx-BO-2 | 11.34% | - | - | - |
| PM6 | Qx-BO-3 | 17.03% | - | - | - |
Table 2: Photovoltaic Performance of Quinoxaline-Based Dyes in Dye-Sensitized Solar Cells
| Dye | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) (mA/cm2) | Fill Factor (FF) |
| RC-21 | 3.30% | - | - | - |
| RC-22 | 5.56% | - | - | - |
| NIQ4 | Proposed as potential high-performance dye | - | - | - |
Computational Design of Dyes for Optimized Performance
Computational chemistry plays a pivotal role in the rational design and optimization of quinoxaline-based dyes for solar cell applications. whiterose.ac.ukvu.nl Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to predict the electronic structure, optical properties, and charge transfer characteristics of novel dye molecules before their synthesis. vu.nlresearchgate.net This computational-aided approach accelerates the discovery of high-performance materials by providing insights into structure-property relationships. whiterose.ac.uk
Theoretical studies have been instrumental in understanding how modifications to the donor, acceptor, and π-linker components of quinoxaline dyes affect their performance in DSSCs. rsc.org For instance, computational analysis of D–A–π–A featured organic dyes incorporating a diphenylquinoxaline unit has shown that altering the electron donor can significantly improve the light-harvesting capability. rsc.org A theoretical study on the NIQ4 dye, which features an N-annulated perylene (B46583) donor, predicted enhanced light harvesting, efficient electron injection, and effective dye regeneration, suggesting its potential for achieving higher photocurrent densities. rsc.org
Furthermore, computational modeling helps in elucidating the charge transfer dynamics at the dye-semiconductor interface, which is crucial for efficient device operation. researchgate.net By calculating parameters such as frontier molecular orbital (FMO) energy levels, absorption spectra, and driving forces for electron injection and dye regeneration, researchers can screen and select the most promising candidates for experimental investigation. vu.nlresearchgate.net This synergy between theoretical prediction and experimental validation is a powerful strategy for developing next-generation quinoxaline-based sensitizers with optimized photovoltaic performance.
Catalysis Research Utilizing Quinoxaline-Based Ligands
The structural features of quinoxaline derivatives, particularly the presence of nitrogen atoms, make them excellent ligands for coordinating with metal centers. This has led to their extensive use in various catalytic applications, ranging from organocatalysis to transition metal-catalyzed reactions and photocatalysis. nih.govresearchgate.net
Organocatalysis and Metal-Based Catalytic Systems
In the field of organocatalysis , quinoxaline derivatives themselves can act as catalysts for organic transformations. An efficient organocatalytic approach has been developed for the rapid synthesis of quinoxaline derivatives, demonstrating the utility of these compounds in promoting chemical reactions. researchgate.net
More prominently, quinoxaline-based compounds serve as versatile ligands in metal-based catalytic systems . The reactivity of chloroquinoxalines, in particular, has been extensively explored in transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. nih.gov These reactions, often catalyzed by palladium, copper, or iron complexes, enable the construction of complex organic molecules with diverse biological activities. nih.gov The quinoxaline ligand plays a crucial role in stabilizing the metal catalyst and modulating its reactivity. researchgate.net For example, mixed ligand transition metal complexes of Co(II), Ni(II), Cu(II), and Zn(II) containing a quinoxaline derivative and 1,10-phenanthroline (B135089) have been synthesized and characterized. nih.gov
Photocatalysis and Photoinitiator Systems
Quinoxaline derivatives have garnered significant attention in the fields of photocatalysis and photoinitiation . Their ability to absorb UV and visible light makes them suitable as photosensitizers and photoinitiators for various chemical processes, including polymerization. mdpi.comnih.gov
As photoinitiators , quinoxaline derivatives can initiate free radical and cationic polymerizations upon light exposure. mdpi.com They can be used in two-component initiating systems in conjunction with an electron donor or a hydrogen atom donor. nih.gov The efficiency of these systems is comparable to that of commercial photoinitiators like camphorquinone, with the added benefit of requiring lower concentrations. nih.gov A variety of quinoxaline derivatives have been designed and investigated for their photoinitiating capabilities, with some showing excellent performance in the polymerization of acrylates, which has potential applications in dentistry. nih.govnih.govmdpi.com
In photocatalysis , quinoxaline derivatives can be involved in light-driven chemical transformations. For instance, the photocatalytic synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide has been demonstrated through the cycloaddition reaction of benzofurazan (B1196253) oxide with acetone (B3395972) under UV light. iiste.org Furthermore, a dipyrido[3,2-d:2′,3′-f]quinoxaline (dpq) ligand has been used in the design of an iridium catalyst that functions both in the photogeneration of hydrogen from water and as a photocatalyst for the polymerization of methyl methacrylate. mdpi.com
Research Avenues for Quinoxaline Derivatives in Agrochemical Sciences
Design and Synthesis of Quinoxaline (B1680401) Scaffolds with Agrochemical Potential
The design of quinoxaline-based agrochemicals is centered on creating structural diversity to modulate biological activity. The core strategy often involves the synthesis of a central quinoxaline scaffold, such as 3,5-dichloro-2-methylquinoxaline, which can then be functionalized. The synthesis of the quinoxaline ring system is classically achieved through the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. nih.gov For a methyl-substituted quinoxaline, this would involve a substituted o-phenylenediamine reacting with a methyl-containing α-dicarbonyl precursor.
A common and versatile intermediate in the synthesis of functionalized quinoxalines is 2,3-dichloroquinoxaline (B139996). nih.gov This key building block is typically synthesized by the chlorination of quinoxaline-2,3(1H,4H)-dione using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). chemicalbook.com Once formed, the chlorine atoms at the 2 and 3 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
For a compound like 3,5-dichloro-2-methylquinoxaline, a plausible synthetic pathway would involve starting with a chlorinated o-phenylenediamine, such as 4-chloro-1,2-phenylenediamine. The reaction of this precursor with an appropriate α-dicarbonyl compound would yield the quinoxaline core, which could then undergo further specific chlorination and functionalization steps to achieve the final product. The development of greener and more efficient synthetic protocols, such as using microwave assistance or novel catalytic systems, is an active area of research to reduce environmental impact and improve manufacturing costs. nbinno.com
The general synthetic approach allows for the creation of a library of derivatives where substituents on both the benzene (B151609) and pyrazine (B50134) rings can be systematically varied to explore their agrochemical potential.
Exploration of Structure-Activity Relationships in Agrochemically Relevant Quinoxalines
Structure-activity relationship (SAR) studies are fundamental to optimizing the biological efficacy of quinoxaline derivatives as agrochemicals. These studies involve synthesizing a series of analogues where specific structural features are altered and then evaluating their impact on fungicidal, herbicidal, or insecticidal activity. researchgate.net The positions on the quinoxaline ring, particularly C2, C3, C6, and C7, are common sites for substitution. mdpi.com
For a scaffold like 3,5-dichloro-2-methylquinoxaline, SAR exploration would investigate the influence of the chloro and methyl substituents. Key questions would include:
Effect of Halogen Position: The location of chlorine atoms on the benzene ring is critical. Moving the chlorine from the C5 position to C6 or C7 could significantly alter the compound's biological activity and target specificity.
Nature of Substituents: Replacing chlorine with other halogens (e.g., fluorine, bromine) or with electron-donating/withdrawing groups can modulate the electronic properties of the molecule and its binding affinity to target enzymes or receptors.
Role of the Methyl Group: The methyl group at the C2 position also plays a crucial role. Altering its size (e.g., to ethyl) or replacing it with other functional groups (e.g., trifluoromethyl, methoxy) can impact potency and selectivity.
Research has shown that quinoxaline derivatives can exhibit broad-spectrum activity. nih.govacs.org For instance, certain derivatives have shown potent fungicidal activity against significant plant pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum. rsc.orgnih.gov In one study, a series of quinoxaline derivatives were synthesized and tested against various plant pathogenic fungi, with compound 5j showing an EC₅₀ value of 8.54 μg/mL against Rhizoctonia solani, superior to the commercial fungicide azoxystrobin. rsc.org Another study highlighted that some quinoxaline compounds act as protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides. nih.govacs.org
The following table summarizes representative SAR findings from studies on various agrochemically active quinoxaline derivatives, illustrating the principles that would guide the optimization of a scaffold like 3,5-dichloro-2-methylquinoxaline.
| Quinoxaline Scaffold/Derivative | Target Activity | Key Structural Feature | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| Quinoxalin-2-oxyacetate Hydrazides | Antifungal (R. solani) | Various hydrazide moieties | 29 compounds showed excellent activity with EC₅₀ values less than 1 μg/mL. | nih.gov |
| Quinoxaline-2(1H)-one Derivatives | Herbicidal | Acetonitrile group at N1 position | Identified as a protoporphyrinogen oxidase (PPO) inhibitor. | nih.govresearchgate.net |
| 2,3-disubstituted Quinoxalines | Antibacterial / Antifungal | Symmetrically substituted thioether groups | Displayed the most significant antibacterial activity among the series. | nih.gov |
| Imidazo[1,2-a]quinoxaline Derivatives | Antifungal | Varied substitutions on the imidazoquinoxaline core | Exhibited broad-spectrum activity against ten common phytopathogenic fungi. | researchgate.net |
| Quinoxaline-sulfonamides | Antifungal (Rhizoctonia solani) | Sulfonamide linkage | Compound 5j exhibited potent activity (EC₅₀ = 8.54 μg/mL), superior to azoxystrobin. | rsc.org |
These studies underscore the importance of systematic structural modification and bio-evaluation in discovering quinoxaline derivatives with potent and selective agrochemical properties. researchgate.net
Advanced Research Perspectives in Medicinal Chemistry Based on Quinoxaline Scaffolds
Quinoxaline (B1680401) as a Privileged Scaffold for Pharmacological Exploration
The quinoxaline ring system, a fusion of benzene (B151609) and pyrazine (B50134) rings, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org This designation is due to its versatile structure which can be readily modified, and its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netresearchgate.net Quinoxaline derivatives have demonstrated significant potential in various therapeutic areas, including roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents. researchgate.netmdpi.combenthamdirect.com
The structural simplicity and synthetic accessibility of the quinoxaline core allow for extensive functionalization, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov Its bioisosteric relationship with natural scaffolds like quinoline (B57606) and naphthalene (B1677914) provides a strategic advantage in developing novel therapeutic agents, potentially circumventing resistance mechanisms developed against existing drugs. nih.gov Researchers have successfully developed numerous quinoxaline analogs using efficient synthetic methods, including green chemistry protocols, to create libraries of compounds for pharmacological screening. benthamdirect.compulsus.com The diverse medicinal properties exhibited by these derivatives have established the quinoxaline framework as a cornerstone for the discovery of new drug candidates. rsc.orgpulsus.com For instance, various derivatives have been investigated as potent inhibitors of protein kinases, a critical target in cancer therapy. researchgate.netekb.eg
Structure-Activity Relationship (SAR) Methodologies in Quinoxaline Drug Design Principles
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of potent and selective quinoxaline-based drugs. These methodologies systematically investigate how chemical modifications to the quinoxaline scaffold affect its biological activity, providing crucial insights for optimizing lead compounds. nih.govresearchgate.net
Key principles in quinoxaline SAR involve modifying substituents at various positions of the fused ring system and observing the resulting changes in potency and selectivity. For example, studies have shown that the introduction of specific groups at the R1, R2, and R3 positions can dramatically alter a compound's affinity for different receptor subtypes. nih.gov
General SAR findings for various quinoxaline series include:
Influence of Electron-Donating/Withdrawing Groups: The electronic properties of substituents often play a critical role. In some anticancer quinoxalines, electron-donating groups have been found to increase activity, while electron-withdrawing groups decrease it. mdpi.com For instance, replacing an electron-releasing methoxy (B1213986) group (OCH3) with an electron-withdrawing chloro group (Cl) can diminish the compound's anticancer effect. mdpi.com
Role of Linkers: The nature of the linker connecting the quinoxaline core to other pharmacophoric groups is crucial. Studies have shown that an N-linker at the 3-position can increase activity, whereas an O-linker may decrease it. mdpi.com Similarly, a benzyl (B1604629) linker was found to be more favorable than a sulfonyl linker in another series. mdpi.com
Substitution Patterns: Specific substitution patterns can dictate target selectivity. In a series of quinoxaline urea (B33335) analogs designed as IKKβ inhibitors for pancreatic cancer, a di-substituted pattern with meta-Cl and para-F was found to be significantly more potent than the parent compound. nih.gov
These systematic explorations allow researchers to build predictive models that guide the design of new derivatives with improved pharmacological profiles. nih.govpulsus.com
Table 1: Illustrative SAR Findings for Quinoxaline Derivatives
| Scaffold Position | Modification Type | Impact on Biological Activity | Reference Target/Assay | Citation |
|---|---|---|---|---|
| Position 2 | o,o-dimethoxyphenyl group | Increases activity | Anticancer | mdpi.com |
| Position 3 | N-linker vs. O-linker | N-linker increases activity, O-linker decreases it | Anticancer | mdpi.com |
| Position 7 | Electron-withdrawing group (NO2) | Decreases activity | Anticancer | mdpi.com |
| General | Electron-donating groups | Generally increase activity | Anticancer | mdpi.com |
| General | Electron-withdrawing groups | Generally decrease activity | Anticancer | mdpi.com |
| Position 5 | Heterocyclic group (e.g., triazolyl) | Increases binding affinity | NMDA Receptor | nih.govacs.org |
Computational Approaches in Medicinal Chemistry Design
Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of quinoxaline-based therapeutic agents. researchgate.netsemanticscholar.org These approaches allow scientists to predict how a molecule will behave, interact with its target, and be processed by the body before it is ever synthesized.
In Silico Screening and Lead Optimization Principles
In silico screening involves using computational models to screen vast virtual libraries of compounds to identify those with the highest probability of being active against a specific biological target. This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. researchgate.net For quinoxaline derivatives, this can involve creating a virtual library with diverse substitutions on the core scaffold and then docking them against a target protein like a kinase or receptor. semanticscholar.org
Once initial "hits" are identified, lead optimization principles are applied. This involves iterative cycles of computational analysis and chemical synthesis. For example, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted computationally to ensure that a potent compound also has favorable pharmacokinetic characteristics, such as good oral bioavailability and low toxicity. semanticscholar.orgekb.eg Online tools and software are used to calculate properties like lipophilicity (logP) and adherence to drug-likeness rules, such as Lipinski's Rule of Five, to guide the design process. semanticscholar.org
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand (like a quinoxaline derivative) when bound to a biological target, typically a protein or enzyme. ekb.egnih.gov This method helps to elucidate the binding mode and predict the binding affinity, which is often correlated with the compound's potency. ekb.eg
For quinoxaline derivatives, docking studies have been instrumental in understanding their mechanism of action. For example, studies targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer-related angiogenesis, have used docking to visualize how different quinoxaline compounds fit into the ATP-binding pocket of the enzyme. ekb.egekb.egekb.eg These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. ekb.egresearchgate.net This information is invaluable for SAR studies, as it provides a structural basis for observed activity changes upon chemical modification and guides the rational design of more potent inhibitors. nih.govrsc.org
Table 2: Examples of Molecular Docking in Quinoxaline Research
| Quinoxaline Derivative Class | Biological Target | Key Findings from Docking | Potential Application | Citation |
|---|---|---|---|---|
| Novel Quinoxaline Derivatives | EGFR | Identified compound 4i as having the best position on the EGFR receptor, correlating with cytotoxic activity. | Non-small cell lung cancer | nih.gov |
| Quinoxaline-based compounds | VEGFR-2 | Showed good binding energy and interactions with key amino acids (ASP 1044, GLU 883) in the active site. | Anticancer | ekb.egekb.eg |
| Monoterpenoid substituted Quinoxalines | FKBP12 Receptor | Revealed good binding energy and identified specific amino acid interactions (PHE128, TRP190, etc.). | Antimicrobial | researchgate.net |
| Quinoxaline-based derivatives | PARP-1 | Guided the design of new inhibitors by analyzing interactions within the binding pocket. | Anticancer | mdpi.com |
| 3-methylquinoxalines | VEGFR-2 | Showed a binding mode similar to the reference inhibitor sorafenib. | Anticancer | nih.govnih.gov |
Strategies for Modulating Biological Target Interactions with Quinoxaline Derivatives
One common approach is to introduce functional groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein. For instance, incorporating a heterocyclic group capable of accepting a hydrogen bond was shown to significantly increase the binding affinity of certain quinoxaline derivatives for the NMDA receptor. nih.govacs.org
Another strategy is the use of bioisosteric replacement, where one functional group is replaced with another that has similar physical or chemical properties. This can be used to improve pharmacokinetic properties or to circumvent metabolic liabilities without losing biological activity. The similarity of the quinoxaline scaffold to quinoline is an example of this principle at the core scaffold level. nih.gov
Furthermore, designing hybrid molecules that combine the quinoxaline scaffold with other known pharmacophores is a powerful strategy. This can lead to dual-target inhibitors or compounds with novel mechanisms of action. For example, quinoxaline derivatives have been designed to bear the pharmacophoric features of HDAC inhibitors, leading to potent new anticancer agents. nih.gov These rational design strategies, informed by a deep understanding of the target structure and ligand-binding interactions, are crucial for developing the next generation of quinoxaline-based therapeutics. researchgate.net
Future Directions and Emerging Research Trends for Halogenated Methylquinoxaline Derivatives
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The traditional synthesis of quinoxaline (B1680401) derivatives often involves multi-step procedures with harsh reaction conditions, leading to significant waste generation. nih.govsapub.org The future of synthesizing halogenated methylquinoxalines lies in the development of more sustainable and efficient protocols. Green chemistry principles are becoming increasingly integral to this field. nih.gov
Emerging trends focus on:
One-Pot Syntheses: Combining multiple reaction steps into a single operation to reduce solvent usage, energy consumption, and purification efforts. chim.it
Catalyst Innovation: The exploration of novel catalysts, including reusable solid acid catalysts and nanocatalysts, is a key area of research. nih.gov These catalysts aim to improve reaction rates and yields at ambient temperatures, further contributing to the sustainability of the process.
Microwave-Assisted and Sonochemical Methods: The use of alternative energy sources like microwave irradiation and ultrasound is being investigated to accelerate reaction times and improve energy efficiency in the synthesis of quinoxaline derivatives.
Benign Solvents: A shift towards the use of environmentally friendly solvents, such as water or ethanol, is a significant trend in the green synthesis of these compounds.
While specific green synthesis routes for 3-Chloro-5-chloro-2-methylquinoxaline are not extensively documented, the general advancements in quinoxaline synthesis provide a clear roadmap for its future production. For instance, the condensation of appropriately substituted o-phenylenediamines with α-dicarbonyl compounds remains a fundamental approach, which can be optimized using green catalysts and conditions. sapub.org
Advanced Functionalization Techniques for Complex Quinoxaline Architectures
The functionalization of the quinoxaline core is crucial for tuning its chemical and physical properties for specific applications. Future research will heavily focus on advanced techniques that allow for precise and efficient modification of halogenated methylquinoxalines.
A key area of development is C-H bond functionalization . organic-chemistry.org This strategy allows for the direct introduction of various functional groups onto the quinoxaline scaffold without the need for pre-functionalized starting materials, offering a more atom-economical and streamlined approach. For a molecule like this compound, C-H activation could potentially be used to introduce further substituents on the benzene (B151609) or pyrazine (B50134) ring, leading to novel derivatives with tailored properties.
Other emerging functionalization techniques include:
Photocatalysis and Electrocatalysis: These methods offer mild and selective ways to introduce a wide array of functional groups, including alkyl, aryl, and fluoroalkyl moieties.
Multi-Component Reactions: These reactions allow for the construction of complex molecular architectures in a single step from three or more starting materials, enhancing synthetic efficiency. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms in this compound are susceptible to nucleophilic attack, providing a direct route for introducing diverse functionalities. Mechanistic studies of SNAr reactions on chloroquinoxalines will continue to be important for predicting reactivity and designing new synthetic pathways. researchgate.net
Synergistic Integration of Computational and Experimental Methodologies
The integration of computational chemistry with experimental studies is becoming an indispensable tool in the research of quinoxaline derivatives. mdpi.comasianpubs.org Density Functional Theory (DFT) calculations, for instance, are increasingly used to predict and understand the structural, electronic, and spectroscopic properties of these molecules. asianpubs.orgbohrium.comnih.govresearchgate.netdntb.gov.ua
For this compound, computational studies can provide valuable insights into:
Molecular Geometry and Electronic Structure: Predicting bond lengths, bond angles, and orbital energies (HOMO-LUMO), which are crucial for understanding the molecule's reactivity and photophysical properties. asianpubs.org
Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. asianpubs.org
Reaction Mechanisms: Elucidating the transition states and energy profiles of reactions, which can help in optimizing reaction conditions and designing more efficient synthetic routes.
Prediction of Properties: In silico screening for potential biological activities or material properties, thereby guiding experimental efforts towards the most promising candidates. mdpi.comekb.eg
The synergy between theoretical predictions and experimental validation will accelerate the discovery and development of new halogenated methylquinoxaline derivatives with desired functionalities.
Expanding Applications in Next-Generation Materials and Technologies
Halogenated quinoxaline derivatives are promising candidates for a variety of advanced materials and technologies due to their unique electronic and photophysical properties. nih.govresearchgate.net Future research is expected to expand their applications in several key areas:
Organic Electronics: Quinoxaline-based materials are being investigated for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the quinoxaline ring, enhanced by halogen substituents, makes these compounds suitable as electron-transporting materials. bohrium.com
Sensors: The fluorescence properties of some quinoxaline derivatives can be sensitive to their environment, making them potential candidates for chemical sensors.
Pharmacology: Quinoxaline derivatives exhibit a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov The specific substitution pattern of this compound could lead to novel therapeutic agents. Future work will likely involve the synthesis and biological evaluation of a library of derivatives to explore their structure-activity relationships (SAR). ekb.egnih.govnih.govresearchgate.netnih.gov
The ability to fine-tune the properties of these molecules through targeted synthesis and functionalization will be key to unlocking their full potential in these and other emerging technologies.
Deepening Mechanistic Understanding of Quinoxaline Reactivity and Interactions
A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of halogenated methylquinoxalines is crucial for the rational design of new compounds and synthetic routes. While the general mechanisms of reactions like nucleophilic aromatic substitution are known, detailed studies on specific derivatives like this compound are needed. researchgate.net
Future research in this area will likely involve:
Kinetic Studies: Experimental determination of reaction rates and activation parameters to elucidate reaction pathways.
Intermediate Trapping and Characterization: Identifying and characterizing transient intermediates to gain a more complete picture of the reaction mechanism.
Computational Mechanistic Studies: Using DFT and other computational methods to model reaction pathways and transition states, providing insights that are often difficult to obtain experimentally. asianpubs.org
Understanding Intermolecular Interactions: Investigating how these molecules interact with biological targets or other molecules in material assemblies is critical for designing new drugs and functional materials.
By deepening the mechanistic understanding of quinoxaline chemistry, researchers will be better equipped to control reaction outcomes, predict molecular behavior, and design the next generation of halogenated methylquinoxaline derivatives with tailored properties and functions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-5-chloro-2-methylquinoxaline, and how can intermediates be validated?
- Methodology :
- Chlorination via POCl₃ : Adapt protocols from analogous quinoxaline derivatives, such as reacting 2-methylquinoxaline precursors with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to introduce chloro groups at positions 3 and 5 .
- Intermediate Validation : Use thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress. Confirm intermediate structures via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the purity and structural integrity of this compound be confirmed experimentally?
- Methodology :
- Spectroscopic Analysis : Employ H NMR (to verify methyl group integration at position 2) and C NMR (to confirm chloro-substituted carbons). Mass spectrometry (MS) should align with the molecular weight (e.g., ~232.59 g/mol for similar chloroquinoxalines ).
- X-ray Crystallography : Use programs like ORTEP-3 to generate crystallographic models, ensuring precise bond angle/geometry measurements for the chloro and methyl substituents .
Q. What are the standard protocols for solubility and stability testing of this compound under laboratory conditions?
- Methodology :
- Solubility Profiling : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform). Reference solubility data from structurally similar compounds like methyl 2-chloroquinoxaline-5-carboxylate .
- Stability Assessment : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via UV-Vis spectroscopy and HPLC .
Advanced Research Questions
Q. How can conflicting data on reaction yields during synthesis be systematically resolved?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, reagent stoichiometry) affecting yield. Use statistical tools (ANOVA) to identify significant factors .
- Controlled Replication : Repeat reactions under identical conditions with inert atmosphere control (e.g., argon) to mitigate moisture/oxygen interference .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize molecular geometry using Gaussian or similar software. Calculate Fukui indices to identify electrophilic sites (e.g., chloro groups at positions 3/5) prone to substitution .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to predict regioselectivity .
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?
- Methodology :
- Bioisosteric Replacement : Synthesize analogs (e.g., replacing chloro groups with trifluoromethyl or methoxy) and compare bioactivity in enzyme inhibition assays .
- In Vitro Screening : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. Cross-reference with PubChem data for related quinoxalines .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodology :
- Co-Crystallization : Use co-formers (e.g., carboxylic acids) to improve crystal lattice formation. Analyze via single-crystal X-ray diffraction (SC-XRD) .
- Vapor Diffusion : Optimize solvent mixtures (e.g., hexane/ethyl acetate) in hanging-drop setups to grow diffraction-quality crystals .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
